(3S)-1-cyclobutanecarbonyl-3-methylpiperazine
Description
(3S)-1-cyclobutanecarbonyl-3-methylpiperazine is a chemical compound characterized by a cyclobutane ring attached to a piperazine ring with a methyl group at the 3rd position
Properties
IUPAC Name |
cyclobutyl-[(3S)-3-methylpiperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-8-7-12(6-5-11-8)10(13)9-3-2-4-9/h8-9,11H,2-7H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBRJBDMLMLTNG-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)C(=O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-cyclobutanecarbonyl-3-methylpiperazine typically involves the following steps:
Formation of the Cyclobutanecarbonyl Group: This can be achieved through the reaction of cyclobutanecarboxylic acid with thionyl chloride to form cyclobutanecarbonyl chloride.
Nucleophilic Substitution: The cyclobutanecarbonyl chloride is then reacted with 3-methylpiperazine in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to increase efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-cyclobutanecarbonyl-3-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(3S)-1-cyclobutanecarbonyl-3-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-1-cyclobutanecarbonyl-3-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-cyclobutanecarbonylpiperazine: Lacks the methyl group at the 3rd position.
3-methylpiperazine: Lacks the cyclobutanecarbonyl group.
Cyclobutanecarboxylic acid: Lacks the piperazine ring.
Uniqueness
(3S)-1-cyclobutanecarbonyl-3-methylpiperazine is unique due to the presence of both the cyclobutanecarbonyl group and the 3-methylpiperazine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
(3S)-1-cyclobutanecarbonyl-3-methylpiperazine is a synthetic compound characterized by a unique structure that includes a cyclobutane ring and a piperazine moiety. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a rigid cyclobutane ring, which is believed to enhance its interaction with biological targets compared to more flexible structures. This rigidity may contribute to its stability and specificity in biological interactions, making it a candidate for further research in drug development.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Properties : Preliminary studies have suggested that this compound may possess anticancer activity, although specific mechanisms and efficacy are still under investigation.
- Enzyme Inhibition : The compound has been explored for its potential to inhibit various enzymes, which could be relevant in the treatment of diseases such as diabetes and cancer.
The mechanism of action for this compound involves its ability to bind to specific receptors or enzymes, modulating their activity. The exact pathways are still being elucidated, but initial findings suggest interactions with molecular targets that are critical in disease processes.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Key Activities |
|---|---|---|
| 1-Methylpiperazine | Flexible structure | Solvent and reagent applications |
| 4-Methylpiperidine | More basic than piperazines | Used in synthesis |
| Cyclobutylamine | Simple cyclic amine | Less complex than piperazines |
What distinguishes this compound is its combination of both the rigid cyclobutane structure and the piperazine moiety, which may impart distinct chemical and biological properties.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various applications:
- Anticancer Activity : A study published in a peer-reviewed journal indicated that derivatives of this compound showed significant cytotoxic effects against cancer cell lines. The study utilized assays to evaluate cell viability and apoptosis induction, demonstrating promising results that warrant further exploration.
- Enzyme Inhibition Studies : Another investigation focused on the inhibitory effects of this compound on α-glucosidase, an enzyme relevant in glucose metabolism. The compound exhibited competitive inhibition, suggesting potential applications in managing diabetes.
Synthesis and Production
The synthesis of this compound typically involves multiple steps:
- Formation of Cyclobutanecarbonyl Group : This can be achieved through the reaction of cyclobutanecarboxylic acid with thionyl chloride.
- Nucleophilic Substitution : The cyclobutanecarbonyl chloride is reacted with 3-methylpiperazine in the presence of a base like triethylamine to yield the desired compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
